Cyclic ara-cmp
Description
Structure
2D Structure
Properties
CAS No. |
37764-45-7 |
|---|---|
Molecular Formula |
C9H12N3O7P |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
1-[(4aR,6R,7S,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
WCPTXJJVVDAEMW-PXBUCIJWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Cellular Metabolism and Biotransformation Pathways of Ara Cmp
Initial Intracellular Phosphorylation of Arabinofuranosylcytosine to ara-CMP
The conversion of ara-C to ara-CMP is the initial and pivotal step in its activation pathway. researchgate.net This process is contingent on the cellular uptake of ara-C and the enzymatic activity of specific kinases.
Deoxycytidine Kinase (dCK/DCK) Activity as the Rate-Limiting Step
The phosphorylation of ara-C to ara-CMP is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). researchgate.netmdpi.comuhod.org This initial phosphorylation is widely recognized as the rate-limiting step in the anabolic pathway of ara-C. researchgate.netnih.govescholarship.org The efficiency of this conversion is a key factor influencing the intracellular concentration of the subsequent active metabolite, ara-CTP. nih.gov
Deoxycytidine kinase is a crucial enzyme in the salvage pathway for deoxynucleosides, responsible for phosphorylating natural deoxyribonucleosides like deoxycytidine. mdpi.comontosight.ai It also phosphorylates various nucleoside analogs used in chemotherapy, including ara-C. ontosight.aispandidos-publications.comaacrjournals.org The activity of dCK can vary significantly among different cell types and individuals, which can contribute to differences in drug sensitivity. nih.gov For instance, reduced dCK expression or activity is a common mechanism of resistance to ara-C. ashpublications.orgnih.gov
Table 1: Key Enzymes in the Metabolism of ara-C
| Enzyme | Function | Role in ara-C Metabolism |
| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine and its analogs. | Catalyzes the rate-limiting first phosphorylation of ara-C to ara-CMP. researchgate.netnih.gov |
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Facilitates the transport of nucleosides across the cell membrane. | Mediates the primary uptake of ara-C into cells. researchgate.nettandfonline.com |
| Cytidine (B196190) Monophosphate Kinase 1 (CMPK1) | Phosphorylates cytidine monophosphate and its analogs. | Catalyzes the phosphorylation of ara-CMP to ara-CDP. researchgate.netmdpi.com |
| Nucleoside Diphosphate (B83284) Kinase (NDPK) | Phosphorylates nucleoside diphosphates to triphosphates. | Catalyzes the final phosphorylation of ara-CDP to the active ara-CTP. researchgate.netmdpi.com |
| Cytidine Deaminase (CDA) | Deaminates cytidine and its analogs. | Inactivates ara-C by converting it to ara-U. ashpublications.orgoncohemakey.com |
| Deoxycytidylate Deaminase (dCMPD) | Deaminates deoxycytidylate and its analogs. | Inactivates ara-CMP by converting it to ara-UMP. ashpublications.orgoncohemakey.com |
| 5'-Nucleotidase (NT5C2) | Dephosphorylates nucleoside monophosphates. | Can dephosphorylate ara-CMP back to ara-C, reducing the formation of active metabolites. uhod.orgnih.gov |
Role of Human Equilibrative Nucleoside Transporter 1 (hENT1) in ara-C Cellular Uptake
Before ara-C can be phosphorylated by dCK, it must first enter the cell. The primary mechanism for the cellular uptake of ara-C is through nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1), also known as solute carrier family 29 member 1 (SLC29A1), playing a predominant role. researchgate.netmdpi.comuhod.orgtandfonline.com In fact, hENT1 is responsible for approximately 80% of ara-C influx into leukemic blast cells. menoufia-med-j.com
The expression and activity of hENT1 are critical determinants of intracellular ara-C concentration and, consequently, its therapeutic effect. mdpi.comoncotarget.com Reduced hENT1 expression is a significant mechanism of resistance to ara-C. tandfonline.comtandfonline.com Studies have shown a correlation between higher hENT1 expression levels and better treatment outcomes in patients with acute myeloid leukemia (AML). menoufia-med-j.com While other transporters like hENT2 and hCNT1 can also mediate ara-C uptake, hENT1 is considered the major contributor. mdpi.comoncotarget.com
Sequential Phosphorylation of ara-CMP to Active Triphosphate Forms
Following its formation, ara-CMP undergoes two subsequent phosphorylation steps to be converted into its active triphosphate form, arabinofuranosylcytosine triphosphate (ara-CTP). This sequential phosphorylation is crucial for the cytotoxic activity of the drug. researchgate.netresearchgate.net
Cytidine Monophosphate Kinase 1 (CMPK1/dCMP kinase) Catalysis of ara-CMP to ara-CDP
The second phosphorylation step, the conversion of ara-CMP to arabinofuranosylcytosine diphosphate (ara-CDP), is catalyzed by cytidine monophosphate kinase 1 (CMPK1), also referred to as deoxycytidylate kinase (dCMP kinase). researchgate.netmdpi.comnih.gov CMPK1 is an enzyme that phosphorylates both cytidine monophosphate (CMP) and deoxycytidine monophosphate (dCMP). conicet.gov.aruniprot.org While dCK is the rate-limiting enzyme for the initial phosphorylation, the activity of CMPK1 is essential for the continued metabolic activation of ara-C. oncohemakey.com The affinity of CMPK1 for ara-CMP is relatively low, which means that at low intracellular concentrations of ara-CMP, this step could also become rate-limiting. oncohemakey.com
Nucleoside Diphosphate Kinase (NDPK) Conversion of ara-CDP to ara-CTP
The final step in the activation pathway is the phosphorylation of ara-CDP to the active metabolite, ara-CTP. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs). researchgate.netmdpi.comnih.gov NDPKs are a group of enzymes with broad substrate specificity that are responsible for maintaining the intracellular pool of nucleoside triphosphates. conicet.gov.ar Unlike the preceding phosphorylation steps, the activity of NDPK is generally high and not considered to be a rate-limiting factor in the formation of ara-CTP. oncohemakey.com The resulting ara-CTP is the ultimate cytotoxic agent that interferes with DNA synthesis. researchgate.netsigmaaldrich.com
Catabolism and Inactivation Pathways of ara-CMP and Associated Metabolites
Concurrent with the anabolic activation pathway, ara-C and its phosphorylated metabolites are subject to catabolic inactivation. These deactivating pathways can significantly reduce the intracellular concentration of the active ara-CTP, thereby influencing drug efficacy and resistance. nih.govoncohemakey.com
The primary enzymes involved in the inactivation of ara-C and its metabolites are deaminases. Cytidine deaminase (CDA) acts on the parent drug, ara-C, converting it to the inactive metabolite uracil (B121893) arabinoside (ara-U). ashpublications.orgoncohemakey.comashpublications.org This deamination is a major route of ara-C inactivation. ashpublications.orgtandfonline.com Elevated levels of CDA have been associated with resistance to ara-C. nih.govaacrjournals.org
Similarly, the monophosphorylated form, ara-CMP, can be inactivated by deoxycytidylate deaminase (dCMP deaminase), which converts it to the inactive arabinosyluracil monophosphate (ara-UMP). ashpublications.orgoncohemakey.comdoctorlib.orgresearchgate.net The activity of dCMP deaminase is regulated by intracellular nucleotide pools, being activated by dCTP. oncohemakey.comnih.gov This suggests a complex regulatory network influencing the fate of ara-CMP.
In addition to deamination, dephosphorylation can also contribute to the inactivation of ara-C metabolites. The enzyme 5'-nucleotidase (specifically NT5C2) can dephosphorylate ara-CMP back to ara-C, effectively reversing the initial activating step and limiting the production of ara-CTP. uhod.orgnih.govresearchgate.net
Dephosphorylation of ara-CMP by 5´-Nucleotidase (NT5C2/PN-I)
Cytosolic 5'-nucleotidases are a family of enzymes that catalyze the dephosphorylation of nucleoside monophosphates. nih.gov Specifically, cytosolic 5'-nucleotidase II (NT5C2), also known as pyrimidine (B1678525) nucleotidase I (PN-I), plays a significant role in the inactivation of ara-C by dephosphorylating ara-CMP back to ara-C. researchgate.netuhod.orgnih.govtandfonline.com This action directly opposes the activating phosphorylation step mediated by dCK, thereby reducing the intracellular pool of ara-CMP available for conversion to the active ara-CTP. nih.govresearchgate.netnih.gov
Table 1: Research Findings on NT5C2 and ara-CMP Dephosphorylation
| Finding | Implication for ara-CMP Metabolism | Reference(s) |
|---|---|---|
| NT5C2 catalyzes the dephosphorylation of ara-CMP to ara-C. | Reduces the intracellular concentration of ara-CMP, limiting the formation of the active metabolite ara-CTP. | uhod.orgnih.govtandfonline.comnih.gov |
| High NT5C2 expression is associated with ara-C resistance. | Increased dephosphorylation of ara-CMP leads to decreased drug efficacy. | nih.govnih.govnih.gov |
Deamination of ara-CMP by Deoxycytidylate Deaminase (DCTD/dCMPD) to ara-UMP
Deoxycytidylate deaminase (DCTD), also known as dCMP deaminase, is another key enzyme involved in the catabolism of ara-CMP. researchgate.netnih.gov DCTD catalyzes the deamination of ara-CMP, converting it into the inactive metabolite ara-uridine monophosphate (ara-UMP). researchgate.netnih.govoncohemakey.comdoctorlib.org This process represents a significant inactivation pathway, diverting ara-CMP away from the phosphorylation cascade that leads to the active ara-CTP. nih.gov
While the role of DCTD in ara-C resistance is not as extensively defined as that of other enzymes, some studies suggest its importance, particularly in certain types of leukemia. nih.govnih.govresearchgate.net Research has indicated that DCTD can have a substantial role in the metabolism of ara-CMP in T-lymphoblastic leukemia. nih.govresearchgate.net The enzyme exhibits a higher affinity for its natural substrate, dCMP, but can effectively deaminate ara-CMP, especially in the presence of the allosteric activator dCTP. nih.gov This suggests that the intracellular nucleotide pool can influence the rate of ara-CMP inactivation by DCTD. nih.gov
Table 2: Research Findings on DCTD and ara-CMP Deamination
| Finding | Implication for ara-CMP Metabolism | Reference(s) |
|---|---|---|
| DCTD deaminates ara-CMP to the inactive ara-UMP. | Represents a significant catabolic pathway that reduces the availability of ara-CMP for activation. | researchgate.netnih.govoncohemakey.com |
| DCTD may play a substantial role in ara-CMP metabolism in T-lymphoblastic leukemia. | Suggests a cell-type specific importance of this inactivation pathway. | nih.govnih.govresearchgate.net |
| DCTD has a greater affinity for dCMP but can effectively deaminate ara-CMP. | The enzyme's activity on ara-CMP is influenced by the cellular environment. | nih.gov |
Deamination of ara-C by Cytidine Deaminase (CDA) to ara-U
Cytidine deaminase (CDA) is a primary enzyme responsible for the inactivation of ara-C. nih.govkarger.comtandfonline.com It catalyzes the irreversible deamination of ara-C to its inactive metabolite, ara-uridine (ara-U). researchgate.netnih.govoncohemakey.comaacrjournals.org While this reaction occurs at the level of the parent drug, ara-C, it directly impacts the entire metabolic pathway by reducing the amount of substrate available for the initial phosphorylation to ara-CMP by dCK. researchgate.netnih.gov
Elevated CDA expression and activity have been strongly correlated with resistance to ara-C. nih.govhaematologica.org Higher levels of CDA in leukemic cells are associated with a poorer response to treatment and a shorter duration of remission. nih.gov Conversely, low CDA activity can lead to increased drug toxicity. aacrjournals.org The significance of CDA in ara-C metabolism is underscored by the observation that inhibitors of CDA, such as tetrahydrouridine (B1681287) (THU), can increase the intracellular concentration of ara-C and its active metabolites. karger.comtandfonline.comnih.gov
Table 3: Research Findings on CDA and ara-C Deamination
| Finding | Implication for ara-CMP Metabolism | Reference(s) |
|---|---|---|
| CDA deaminates ara-C to the inactive metabolite ara-U. | Reduces the availability of ara-C for the initial phosphorylation to ara-CMP. | researchgate.netnih.govoncohemakey.comaacrjournals.org |
| High CDA levels are associated with ara-C resistance. | Increased inactivation of the parent drug leads to lower intracellular levels of active metabolites. | nih.govhaematologica.org |
| Low CDA levels are linked to longer remission and increased toxicity. | Demonstrates the critical role of CDA in determining the therapeutic window of ara-C. | nih.gov |
Hydrolysis of ara-CTP by SAMHD1
SAM and HD domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that has been identified as a key negative regulator of ara-C efficacy. nih.govtandfonline.comembopress.org SAMHD1 hydrolyzes the active triphosphate form, ara-CTP, back to the inactive parent nucleoside, ara-C, and an inorganic triphosphate. tandfonline.comspandidos-publications.com Although this action is on ara-CTP, it is a critical terminal step in the metabolic cascade that originates with ara-CMP.
The expression level of SAMHD1 has been shown to be a major determinant of sensitivity to ara-C in AML cells. tandfonline.comtandfonline.com High levels of SAMHD1 lead to increased hydrolysis of ara-CTP, thereby reducing its cytotoxic effects. tandfonline.comresearchgate.net Conversely, depletion or inhibition of SAMHD1 sensitizes cancer cells to ara-C. tandfonline.comembopress.org It is important to note that while ara-CTP is a substrate for SAMHD1, it does not act as an allosteric activator of the enzyme. tandfonline.comtandfonline.comscispace.com The activation of SAMHD1's hydrolytic activity is dependent on the binding of other nucleotides, such as GTP or dGTP, to its allosteric sites. tandfonline.comresearchgate.netscispace.com
Table 4: Research Findings on SAMHD1 and ara-CTP Hydrolysis
| Finding | Implication for ara-CMP Metabolism Pathway | Reference(s) |
|---|---|---|
| SAMHD1 hydrolyzes the active metabolite ara-CTP to ara-C. | Represents a crucial inactivation step that limits the ultimate efficacy of the metabolic pathway. | tandfonline.comspandidos-publications.com |
| High SAMHD1 expression correlates with ara-C resistance. | Increased hydrolysis of ara-CTP diminishes the cytotoxic potential of the drug. | tandfonline.comtandfonline.comresearchgate.net |
| ara-CTP is a substrate but not an allosteric activator of SAMHD1. | The enzymatic activity of SAMHD1 on ara-CTP is regulated by other cellular nucleotides. | tandfonline.comtandfonline.comresearchgate.netscispace.com |
Molecular and Cellular Mechanisms Mediated by Ara Cmp Metabolites
DNA Incorporation and Inhibition of Deoxyribonucleic Acid Synthesis by ara-CTP
The primary mechanism through which ara-CMP metabolites exert their effects is via the inhibition of DNA synthesis, a process orchestrated by the active triphosphate form, ara-CTP. ontosight.aiumaryland.edupatsnap.com This inhibition is a result of several interconnected events that disrupt the normal replication of the genetic material.
Competitive Inhibition of DNA Polymerases with Deoxycytidine Triphosphate (dCTP)
Ara-CTP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. ontosight.aiumaryland.edu Structurally, ara-CTP is an analog of the natural nucleoside deoxycytidine triphosphate (dCTP). researchgate.net This structural similarity allows ara-CTP to compete with dCTP for the active site of DNA polymerases, such as DNA polymerase α and DNA polymerase ε. aacrjournals.orgoncohemakey.comnih.gov The affinity of ara-CTP for DNA polymerase α from human leukemia cells is in the micromolar range, highlighting its potent competitive nature. oncohemakey.comnih.gov By binding to the polymerase, ara-CTP effectively blocks the incorporation of the correct nucleotide, dCTP, thereby stalling DNA synthesis. ontosight.aiaacrjournals.org This inhibition is a key factor in the cytotoxic effects observed, particularly in rapidly dividing cells that have a high demand for DNA replication. ontosight.ai Studies have shown that the degree of inhibition of DNA synthesis is directly related to the intracellular concentration of ara-CTP. ontosight.ai
Table 1: Inhibition of Human DNA Polymerases by ara-CTP
| DNA Polymerase | Ki (μM) for ara-CTP | Reference |
|---|---|---|
| Polymerase α | 1.5 | nih.gov |
This table summarizes the inhibitory constants (Ki) of ara-CTP for human DNA polymerases α and β, demonstrating its competitive inhibition against dCTP.
Induction of DNA Chain Termination and Replication Stress
Upon its incorporation into a growing DNA strand, ara-CTP acts as a chain terminator. patsnap.comresearchgate.netresearchgate.net The arabinose sugar moiety in its structure, which differs from the deoxyribose found in natural nucleotides, prevents the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.com This effectively halts the elongation of the DNA chain. ontosight.aipatsnap.com While some studies suggest that ara-C slows down rather than immediately terminating DNA synthesis, the incorporation of ara-CMP into the DNA strand significantly impedes the progress of the replication fork. umaryland.eduoncotarget.com
The presence of ara-CMP within the DNA template also poses a challenge for DNA polymerases during subsequent rounds of replication. The efficiency of polymerization past a template containing ara-CMP is significantly reduced. nih.gov This stalling of the replication machinery leads to a condition known as replication stress, characterized by the accumulation of stalled replication forks and single-stranded DNA. oncotarget.comaacrjournals.org This stress, in turn, can trigger a DNA damage response, which may ultimately lead to programmed cell death, or apoptosis. aacrjournals.org The incorporation of ara-C into DNA is considered a critical event that correlates with cytotoxicity. oncohemakey.comnih.gov
Cellular Signaling Pathways Modulated by ara-CMP Metabolism
The metabolic cascade initiated by ara-CMP extends beyond the direct inhibition of nucleic acid synthesis, influencing key cellular signaling pathways that govern cell fate and energy homeostasis.
Perturbations in Intracellular Nucleotide Pools (ATP, ADP, CDP, dCTP)
The metabolism of ara-C to its active triphosphate form, ara-CTP, can significantly perturb the delicate balance of intracellular nucleotide pools. nih.gov Studies in human promyelocytic leukemia cells (HL-60) have demonstrated that treatment with high doses of cytarabine (B982) leads to notable changes in the levels of several key nucleotides. nih.govresearchgate.net Specifically, a significant decrease in the pools of adenosine (B11128) triphosphate (ATP), cytidine (B196190) diphosphate (B83284) (CDP), and deoxycytidine triphosphate (dCTP) has been observed, alongside an increase in adenosine diphosphate (ADP). nih.gov The reduction in dCTP levels further potentiates the inhibition of DNA synthesis by reducing the availability of the natural competitor for ara-CTP. nih.gov The decrease in the CDP pool may also contribute to the reduction in dCTP, thereby exacerbating the disruption of DNA synthesis. nih.govmdpi.com These alterations in nucleotide concentrations are considered potential biomarkers for the cellular response to ara-C treatment. nih.govmdpi.com
Table 2: Effects of High-Dose Cytarabine on Nucleotide Pools in HL-60 Cells
| Nucleotide | Change in Pool Size | Reference |
|---|---|---|
| ATP | Decrease | nih.govmdpi.com |
| ADP | Increase | nih.gov |
| CDP | Decrease | nih.govmdpi.com |
This table illustrates the significant changes in intracellular nucleotide pools in HL-60 cells following treatment with high-dose cytarabine.
Activation of AMP-activated Protein Kinase (AMPK) and Forkhead Box Class O (FoxO) Pathways
The significant decrease in ATP levels and the corresponding increase in the AMP/ATP ratio, induced by high-dose cytarabine, can act as a trigger for the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govmdpi.com AMPK is a crucial sensor of cellular energy status, and its activation initiates a cascade of events aimed at restoring energy balance. mdpi.com
One of the downstream targets of AMPK is the Forkhead Box class O (FoxO) family of transcription factors, particularly FoxO3a. mdpi.com The activation of AMPK can lead to the subsequent activation of FoxO proteins. mdpi.com FoxO transcription factors are known to play a vital role in regulating the cell cycle, promoting apoptosis, and suppressing tumors. mdpi.com Therefore, the activation of the AMPK-FoxO pathway by ara-CMP metabolism represents an additional mechanism by which it can induce cell cycle arrest and programmed cell death. nih.govmdpi.com
Crosstalk with Key Oncogenic Signaling Pathways (e.g., RAS, NFkB, MAPK, c-Myc, Akt, mTOR)
The metabolic products of cytarabine (Ara-C), including cyclic arabinoside monophosphate (ara-CMP), exert their cellular effects within a complex network of signaling pathways that are often dysregulated in cancer. The efficacy of therapies involving Ara-C is intertwined with the status of key oncogenic signaling pathways such as RAS, NFkB, MAPK, c-Myc, Akt, and mTOR. Chemoresistance to Ara-C has been associated with the overexpression of these oncogenes and key cellular modulators. mdpi.com
Metabolic reprogramming is a hallmark of cancer, and changes in the levels of intracellular metabolites can directly influence oncogenic signaling at both epigenetic and post-translational levels. nih.govresearchgate.net While ara-CMP's direct post-translational modification of signaling proteins is an area of ongoing research, its role as a crucial intermediate in the formation of the active drug Ara-CTP places it at the nexus of chemotherapy-induced stress and cellular survival signaling.
Key research findings on the crosstalk include:
MAPK Pathway: Prolonged exposure to Ara-C can lead to the positive regulation of survival molecules within the mitogen-activated protein kinase (MAPK) pathway. mdpi.com Specifically, MAPK-interacting kinases (Mnks) have been linked to the expression of oncoproteins like c-Myc and anti-apoptotic proteins. mdpi.com The RAS-RAF-MEK-ERK cascade is a central component of the MAPK pathway, and its activation is a common feature in many cancers, contributing to cell proliferation and survival. biorxiv.orgresearchgate.net The interplay is complex, as cyclic AMP (cAMP), a related signaling molecule, can either activate or inhibit the ERK cascade depending on the cellular context, demonstrating the intricate nature of crosstalk between nucleotide-based messengers and major growth pathways. georgefox.edu
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.netfrontiersin.org Akt, a serine/threonine kinase, is a central node in this pathway, integrating upstream signals to downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR). mdpi.com Activated Akt can phosphorylate and activate mTORC1, which in turn promotes protein synthesis and cell growth. mdpi.com There is extensive crosstalk between this pathway and others; for instance, Akt can activate NFkB, contributing to a pro-survival cellular state. mdpi.com The metabolic stress induced by agents like Ara-C can influence this pathway, for example, by altering the AMP/ATP ratio, which can trigger AMP-activated protein kinase (AMPK), a known regulator of mTOR. mdpi.com
c-Myc and NFkB: The oncoprotein c-Myc is a transcription factor that regulates approximately 15% of all genes, controlling cell cycle progression, apoptosis, and metabolism. uniss.it Its expression can be influenced by the MAPK pathway. mdpi.com Similarly, the NFkB pathway is crucial for regulating cellular responses to stress and inflammation and plays a significant role in cancer by promoting cell survival and proliferation. mdpi.com The development of resistance to Ara-C can be driven by the overexpression of oncogenes including c-Myc and the activation of the NFkB pathway. mdpi.com
The table below summarizes the oncogenic pathways and their general role in relation to the effects of ara-CMP's parent compound, Ara-C.
| Signaling Pathway | General Role in Cancer | Interaction with Ara-C/ara-CMP Metabolites |
| RAS/MAPK | Regulates cell proliferation, differentiation, and survival. researchgate.net | Overexpression can lead to Ara-C resistance; prolonged exposure to Ara-C regulates MAPK-interacting kinases. mdpi.com |
| PI3K/Akt/mTOR | Controls cell growth, metabolism, and survival. researchgate.netmdpi.com | Overexpression of Akt and mTOR is linked to chemoresistance; metabolic stress from Ara-C can influence this pathway via AMPK. mdpi.commdpi.com |
| NFkB | Promotes cell survival and proliferation by inhibiting apoptosis. mdpi.com | Activation is associated with chemoresistance to Ara-C. mdpi.com |
| c-Myc | A master regulator of gene expression controlling cell cycle and metabolism. uniss.it | Expression can be influenced by the MAPK pathway; overexpression is linked to Ara-C resistance. mdpi.com |
Influence on Cell Cycle Progression, G1 and S Phase Arrest, and Apoptosis Induction
The primary mechanism through which ara-CMP metabolites function is by disrupting the cell cycle and inducing programmed cell death (apoptosis). Ara-CMP is the first phosphorylated derivative of Ara-C, a process catalyzed by deoxycytidine kinase (dCK), which is considered the rate-limiting step in its activation. ashpublications.orgimrpress.com Subsequently, ara-CMP is converted to its di- and triphosphate forms (ara-CDP and ara-CTP). The active metabolite, arabinosylcytosine triphosphate (Ara-CTP), is then incorporated into DNA during the S phase of the cell cycle. mdpi.comnih.gov
Cell Cycle Arrest: The incorporation of Ara-CTP into the DNA strand competitively inhibits DNA polymerase, effectively blocking DNA synthesis and repair. oncohemakey.com This action has its most significant cytotoxic effects during the S phase, leading to a potent S-phase arrest. oncohemakey.comiiarjournals.org
However, the influence of ara-CMP metabolites is not limited to the S phase. Research has demonstrated that Ara-C can induce cell cycle arrest at the G1/S transition. iiarjournals.org This G1 arrest can be mediated through the upregulation of the INK4 family of genes, which are inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov By inhibiting the formation of the CDK4/cyclin D1 complex, cell cycle progression from G1 to S phase is halted. nih.gov Studies in human promyelocytic leukemia (HL-60) cells have shown that Ara-C treatment leads to a significant increase in the percentage of cells in the G0/G1 phase. mdpi.com This effect was observed to be dose-dependent and increased with the duration of exposure. mdpi.com
The following table presents data on the effects of different doses of Ara-C on the cell cycle distribution in HL-60 cells after 24 hours of treatment.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 33.5% | 51.2% | 15.3% |
| Ara-C (2.5 µM) | 63.1% | 25.8% | 11.1% |
| Ara-C (15 µM) | 75.5% | 15.5% | 9.0% |
Data adapted from a study on HL-60 cells, showing a significant shift towards G0/G1 arrest upon treatment with Ara-C. mdpi.com
Furthermore, studies in yeast have used ara-CMP directly to demonstrate its ability to slow DNA synthesis, which in turn induces filamentous differentiation through the activation of checkpoint proteins like Mec1 and Rad53. molbiolcell.org
Apoptosis Induction: The ultimate fate of a cancer cell following effective cell cycle arrest by ara-CMP metabolites is apoptosis. mdpi.comnih.gov This programmed cell death is the intended therapeutic outcome. The mechanisms of apoptosis induction are multifaceted. The blockage of DNA synthesis during S phase is a major trigger for apoptosis. oncohemakey.com
Interestingly, Ara-C can also induce apoptosis in non-proliferating, resting (G0) cells, a mechanism that does not depend on DNA replication. universiteitleiden.nl Studies on B-chronic lymphocytic leukemia (B-CLL) cells, which are predominantly in the G0 phase, show that Ara-C can still cause apoptosis characterized by caspase activation. universiteitleiden.nl This effect is associated with an inhibition of RNA synthesis and the downregulation of the anti-apoptotic survival protein Mcl-1. universiteitleiden.nl The ability to kill quiescent cancer cells is a significant therapeutic advantage. Overexpression of other anti-apoptotic proteins like Bcl-2 and Bcl-XL has been shown to cause resistance to Ara-C-mediated apoptosis, indicating that the balance of pro- and anti-apoptotic proteins is a critical determinant of the cellular response. oncohemakey.com
Mechanisms of Cellular Resistance and Sensitization Modulating Ara Cmp Dynamics
Modulation of Nucleoside Transport and Drug Efflux
For ara-C to be metabolized, it must first enter the cell. This process is primarily mediated by specific transporter proteins. Alterations in the expression and function of these transporters can significantly affect intracellular drug concentrations and, consequently, cellular sensitivity.
The human equilibrative nucleoside transporter 1 (hENT1), also known as solute carrier family 29 member 1 (SLC29A1), is the primary transporter responsible for the uptake of ara-C into leukemic cells. oncotarget.commenoufia-med-j.com Reduced expression or activity of hENT1 is a major mechanism of ara-C resistance. researchgate.netmdpi.comnih.gov A correlation between low hENT1 mRNA levels and ara-C resistance has been demonstrated in childhood acute myeloid leukemia (AML). nih.govoncotarget.com In some resistant cell lines, mutations in the gene encoding hENT1 (SLC29A1) have been found to block the cellular uptake of ara-C. aacrjournals.org Interestingly, the interaction of leukemia cells with the bone marrow stroma can also induce chemoresistance by decreasing hENT1 activity through its removal from the cell surface, a post-translational mechanism that does not involve changes in mRNA or protein expression. oncotarget.com
While influx transporters are crucial for drug uptake, efflux transporters can actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The ATP-binding cassette (ABC) superfamily of transporters plays a significant role in this process. mdpi.comoaepublish.com Overexpression of certain ABC transporters has been linked to multidrug resistance in cancer. mdpi.com
Specifically, the multidrug resistance-associated protein 4 (MRP4), also known as ABCC4, has been identified as an efflux transporter for cytarabine (B982) and its monophosphate metabolite, ara-CMP. nih.govnih.govresearchgate.net Overexpression of ABCC4 impairs the intracellular retention of ara-C. nih.gov Studies have shown that inhibiting ABCC4, either with small molecule inhibitors like MK571 or sorafenib (B1663141) or through siRNA-mediated knockdown, increases the cytotoxicity of cytarabine in AML cells. nih.govcancer-genetics.org This indicates that ABCC4 plays a protective role against ara-C-mediated cytotoxicity in leukemic cells. nih.gov
| Transporter | Function | Mechanism of Resistance | Supporting Evidence |
|---|---|---|---|
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Influx of ara-C into the cell | Reduced expression, inactivating mutations, or removal from the cell surface decreases intracellular ara-C concentration. aacrjournals.orgoncotarget.comnih.gov | Low hENT1 expression is a major factor in ara-C resistance in AML. nih.govoncotarget.com |
| ATP-binding Cassette Transporter C4 (ABCC4/MRP4) | Efflux of ara-C and ara-CMP out of the cell | Overexpression actively removes the drug and its monophosphate metabolite from the cell. nih.govnih.gov | Inhibition of ABCC4 enhances ara-C cytotoxicity in AML cells. nih.govcancer-genetics.org |
Reduced Human Equilibrative Nucleoside Transporter 1 (hENT1) Activity or Expression
Intracellular Deoxycytidine Triphosphate (dCTP) Pool Regulation
The cytotoxic activity of ara-CTP is dependent on its ability to compete with the endogenous pool of deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. nih.gov Therefore, the size of the intracellular dCTP pool is a critical factor influencing ara-C sensitivity. researchgate.netmdpi.comnih.gov
Increased intracellular dCTP levels can lead to ara-C resistance through two primary mechanisms:
Competitive Inhibition: A larger dCTP pool directly competes with ara-CTP for binding to DNA polymerase, reducing the incorporation of the cytotoxic analog into the DNA strand. nih.govnih.gov
The intracellular dCTP pool is regulated by several enzymes, most notably ribonucleotide reductase (RR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govnih.gov High RR activity can lead to increased dCTP pools and has been implicated in ara-C resistance. tandfonline.comnih.gov Conversely, inhibiting RR can enhance ara-C sensitivity by depleting dCTP pools. nih.gov Another enzyme, CTP synthetase (CTPS), which converts UTP to CTP, also plays a role in regulating the dCTP pool. nih.gov Inhibition of CTPS can deplete CTP and dCTP pools, thereby increasing sensitivity to ara-C. nih.gov High-dose ara-C therapy itself has been shown to cause a significant decrease in the cytidine (B196190) diphosphate (B83284) (CDP) pool, which may further accelerate the reduction of dCTP, thereby enhancing the disruption of DNA synthesis. researchgate.netspandidos-publications.commdpi.com
| Factor | Role in dCTP Regulation | Impact on ara-C Sensitivity | Mechanism |
|---|---|---|---|
| High dCTP Pool | N/A | Decreases sensitivity (Resistance) | Competes with ara-CTP for DNA incorporation and provides feedback inhibition of dCK. nih.govnih.govnih.gov |
| Ribonucleotide Reductase (RR) | Synthesizes deoxyribonucleotides, increasing the dCTP pool. nih.gov | High activity leads to resistance. | Increases dCTP levels. tandfonline.comnih.gov |
| CTP Synthetase (CTPS) | Synthesizes CTP, a precursor for dCTP. nih.gov | Inhibition increases sensitivity. | Depletes dCTP pools, reducing competition and dCK feedback inhibition. nih.gov |
Competitive Inhibition of dCK and DNA Polymerases by Elevated dCTP Levels
A primary mechanism of resistance to ara-C involves the intracellular pool of deoxycytidine triphosphate (dCTP), the natural counterpart to ara-CTP. researchgate.netspringermedizin.de Elevated levels of dCTP create a dual-front antagonism against ara-C's therapeutic action.
Firstly, dCTP acts as a feedback inhibitor of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for the initial phosphorylation of ara-C to ara-CMP. researchgate.netnih.gov When dCTP levels are high, the activity of dCK is suppressed, leading to reduced production of ara-CMP and, consequently, lower levels of the active ara-CTP. researchgate.netnih.gov This competitive feedback inhibition is a significant factor in cellular resistance, as it directly curtails the activation of the prodrug. nih.govnih.gov
Secondly, ara-CTP and dCTP compete for the same active site on DNA polymerases α, β, and δ. nih.govresearchgate.net The incorporation of ara-CTP into a growing DNA strand is what ultimately leads to chain termination and cell death. nih.govd-nb.infomdpi.com However, if the intracellular concentration of dCTP is substantially higher than that of ara-CTP, the natural nucleotide is preferentially incorporated by DNA polymerases, allowing DNA synthesis to proceed normally and diminishing the cytotoxic impact of ara-C. researchgate.netnih.govnih.gov Therefore, the ratio of intracellular ara-CTP to dCTP is a critical determinant of the drug's antileukemic effect. nih.gov Malignant cells with a larger dCTP pool are inherently more resistant to ara-C due to this direct competition at the level of DNA synthesis. nih.gov
| Enzyme/Process | Competitor/Inhibitor | Consequence of Elevated dCTP |
| Deoxycytidine Kinase (dCK) Activity | dCTP (Feedback Inhibition) | Reduced phosphorylation of ara-C to ara-CMP. researchgate.netspringermedizin.denih.gov |
| DNA Polymerase Activity | dCTP (Competitive Substrate) | Preferential incorporation of dCTP over ara-CTP into DNA. nih.govnih.govnih.gov |
Ribonucleotide Reductase (RNR) Activity and Deoxyribonucleotide Synthesis Control
Ribonucleotide reductase (RNR) is a critical enzyme that controls the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. nih.govbiologists.comnih.gov RNR catalyzes the rate-limiting step in this process, converting ribonucleoside diphosphates (like CDP) into their corresponding deoxyribonucleoside diphosphates (like dCDP). nih.govnih.govnih.gov The activity of RNR is therefore directly responsible for maintaining the intracellular pool of dNTPs, including dCTP. mdpi.com
Overexpression or increased activity of RNR can lead to an expansion of the intracellular dCTP pool. nih.govnih.gov As detailed in the previous section, elevated dCTP levels antagonize ara-C's action by inhibiting dCK and outcompeting ara-CTP for incorporation into DNA. nih.gov Thus, high RNR activity is a significant mechanism of ara-C resistance. nih.govnih.gov The M2 subunit of RNR is particularly associated with the malignant status of tumor cells, and its inhibition can induce apoptosis. nih.gov
Conversely, inhibiting RNR has been explored as a strategy to sensitize cancer cells to ara-C. nih.gov By blocking RNR, the de novo synthesis of dCTP is reduced, which can enhance the phosphorylation of ara-C and increase the accumulation of ara-CTP. nih.govembopress.org This "biochemical modulation" has been shown to overcome ara-C resistance in some contexts. nih.gov For example, the RNR inhibitor hydroxyurea (B1673989) can synergize with ara-C by causing dNTP imbalances that favor the activation and incorporation of ara-C's metabolites.
Genetic and Epigenetic Factors Influencing ara-CMP-Mediated Sensitivity
The sensitivity of a cancer cell to ara-C is not only determined by metabolic factors but is also profoundly influenced by its genetic and epigenetic makeup. Mutations in oncogenes, tumor suppressor genes, and genes involved in DNA repair can dictate the cellular response to ara-CMP-induced DNA damage.
Oncogene Status (e.g., RAS) and its Impact on Apoptosis Induction
The RAS family of oncogenes (including KRAS and NRAS) are key regulators of signaling pathways that control cell proliferation, survival, and apoptosis. dovepress.commdpi.com Mutations that lead to the constitutive activation of RAS are common in many cancers. mdpi.comresearchgate.net The impact of RAS mutations on ara-C sensitivity is complex and can be context-dependent.
Some studies suggest that activated RAS oncogenes can enhance sensitivity to ara-C. nih.govnih.gov This is because cells with mutated RAS may fail to properly arrest in the S-phase of the cell cycle when treated with ara-C. dovepress.com This failure of cell cycle checkpoint control leads to inappropriate entry into mitosis with damaged DNA, ultimately triggering a strong apoptotic response. dovepress.com In this scenario, the RAS mutation transforms the cellular response to ara-C from a temporary, reversible growth arrest (cytostatic) to cell death (cytotoxic). dovepress.com In some clinical studies of acute myeloid leukemia (AML), patients with RAS mutations have shown a greater benefit from high-dose ara-C therapy compared to those with wild-type RAS. nih.govnih.gov
However, activated RAS can also promote cell survival and confer resistance to apoptosis through downstream signaling pathways like PI3K/AKT, which can inhibit pro-apoptotic proteins. mdpi.comlehman.edu The ultimate effect of a RAS mutation on ara-C sensitivity likely depends on the specific cellular context and the interplay with other genetic alterations. dovepress.commdpi.com
Mutations in Genes Associated with Drug Resistance (e.g., EZH2, KDM6A)
Epigenetic modifications play a crucial role in regulating gene expression and can significantly impact drug resistance. Mutations in genes that encode epigenetic regulators are increasingly recognized as key drivers of resistance to chemotherapy, including ara-C.
EZH2 (Enhancer of Zeste Homolog 2): EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression. nih.govuni-muenchen.de Loss-of-function (LOF) mutations in EZH2 are found in myeloid neoplasms and have been shown to confer resistance to ara-C. nih.govresearchgate.netnih.gov The loss of EZH2 function leads to the upregulation of numerous target genes involved in evading apoptosis, increasing proliferation, and altering drug transporter function, which collectively provide a selective growth advantage and mediate chemoresistance. nih.govresearchgate.netresearchgate.net Studies have confirmed that loss of EZH2 induces ara-C resistance in cell lines and in vivo models, and low EZH2 expression correlates with poor survival in AML patients. nih.govuni-muenchen.de
KDM6A (Lysine Demethylase 6A): KDM6A, also known as UTX, is a histone demethylase that removes repressive marks from histone H3. scite.ai Inactivating mutations and downregulation of KDM6A are observed in relapsed AML and are associated with resistance to ara-C. scite.ainih.gov Loss of KDM6A function has been shown to confer resistance by downregulating the expression of the nucleoside transporter ENT1 (encoded by the SLC29A1 gene), which is responsible for the uptake of ara-C into the cell. scite.ai Re-expression of KDM6A in resistant cells can restore ENT1 expression and resensitize them to ara-C treatment. scite.ainih.gov Loss of KDM6A may also have a broader role in chemoresistance in AML. oncokb.org
| Gene | Function | Effect of Loss-of-Function Mutation |
| EZH2 | Histone Methyltransferase (gene silencing) | Upregulation of anti-apoptotic and pro-proliferative genes, leading to ara-C resistance. nih.govuni-muenchen.deresearchgate.net |
| KDM6A | Histone Demethylase (gene activation) | Downregulation of the ara-C transporter ENT1, reducing drug uptake and causing resistance. scite.ainih.gov |
Role of DNA Proofreading Exonucleases (e.g., DNA Polymerase ε Exonuclease) in Cellular Tolerance to Incorporated ara-CMP
Once ara-CTP is incorporated into the DNA strand, it acts as a chain terminator, stalling DNA replication. researchgate.nethep.com.cn However, cells possess DNA repair mechanisms that can counteract this effect. The proofreading 3'→5' exonuclease activity of replicative DNA polymerases, particularly DNA polymerase epsilon (Polε), plays a dominant role in cellular tolerance to ara-C. researchgate.netoncotarget.com
This proofreading function acts as a molecular editor, recognizing the misincorporated ara-CMP at the 3' end of the nascent DNA strand and excising it. researchgate.nethep.com.cnresearchgate.nethep.com.cn The removal of the chain-terminating nucleotide allows DNA synthesis to resume, thereby reducing the drug's cytotoxicity. researchgate.netnih.gov Cells with deficient Polε exonuclease activity are hypersensitive to ara-C, demonstrating the critical role of this repair mechanism in conferring tolerance. researchgate.netoncotarget.comresearchgate.net The efficiency of this removal process is significant, with studies indicating that a large fraction of incorporated ara-CMPs can be eliminated by this proofreading activity. researchgate.net The alternative clamp loader CTF18 has been identified as a pivotal factor that assists in the Polε-mediated removal of ara-CMP. hep.com.cnhep.com.cnresearchgate.net Therefore, the intrinsic proofreading capacity of a cancer cell is a key determinant of its ability to tolerate the DNA damage induced by ara-CMP incorporation. researchgate.net
Considerations for Cyclic Ara Cmp Within the Context of Cyclic Nucleotide Analog Research
Overview of Canonical Cyclic Nucleotides (cAMP, cGMP, cCMP, cUMP) as Intracellular Second Messengers
Cyclic nucleotides are fundamental intracellular second messengers that translate a vast array of external signals into specific cellular responses. wikipedia.org The discovery of cyclic adenosine (B11128) monophosphate (cAMP) more than 50 years ago initiated the understanding of second messenger signaling. wikipedia.orgfrontiersin.org This family of molecules, composed of a sugar, a nitrogenous base, and a phosphate (B84403) group in a cyclic bond arrangement, plays a pivotal role in cellular communication. wikipedia.org
The canonical cyclic nucleotides—cAMP and cyclic guanosine (B1672433) monophosphate (cGMP)—are well-established as ubiquitous second messengers in eukaryotes. wikipedia.orgnih.gov They are synthesized by adenylyl and guanylyl cyclases, respectively, in response to primary signals like hormones binding to cell membrane receptors. wikipedia.orgnih.gov Once produced, they exert their effects by binding to and modulating the activity of specific downstream effector proteins. nih.gov Key effectors include protein kinase A (PKA) and protein kinase G (PKG), which are activated by cAMP and cGMP, respectively. nih.gov These kinases then phosphorylate target proteins, altering their function and orchestrating a wide range of cellular processes such as gene regulation, metabolism, cell proliferation, and differentiation. ontosight.airesearchgate.net
Beyond protein kinases, cyclic nucleotides also directly regulate the function of other proteins, including cyclic nucleotide-gated (CNG) ion channels, which are crucial in processes like vision and olfaction, and Exchange Proteins Directly Activated by cAMP (Epac), which function as guanine (B1146940) nucleotide exchange factors (GEFs). mdpi.comfrontiersin.orgahajournals.org The signaling is terminated through hydrolysis of the cyclic nucleotides by enzymes known as phosphodiesterases (PDEs) and by cellular export mechanisms. wikipedia.orgnih.gov
While cAMP and cGMP have been studied extensively, modern analytical methods have unequivocally confirmed the existence of non-canonical cyclic nucleotides, cyclic cytidine (B196190) monophosphate (cCMP) and cyclic uridine (B1682114) monophosphate (cUMP), in mammalian cells. nih.govresearchgate.net These are now also recognized as fulfilling the criteria for second messengers, although their specific roles are less understood. wikipedia.orgnih.govresearchgate.net Research indicates their involvement in unique signal transduction pathways, such as the induction of smooth muscle relaxation by cCMP analogs. nih.gov
| Canonical Cyclic Nucleotide | Primary Generator Enzyme | Key Effector Proteins |
|---|---|---|
| cAMP (cyclic adenosine monophosphate) | Adenylyl Cyclase | Protein Kinase A (PKA), EPAC, CNG/HCN Channels |
| cGMP (cyclic guanosine monophosphate) | Guanylyl Cyclase | Protein Kinase G (PKG), CNG Channels, Phosphodiesterases (PDEs) |
| cCMP (cyclic cytidine monophosphate) | Nucleotidyl Cyclases | Protein Kinase A (PKA), Protein Kinase G (PKG) |
| cUMP (cyclic uridine monophosphate) | Nucleotidyl Cyclases | Protein Kinase A (PKA), Protein Kinase G (PKG) |
The study of cyclic nucleotide signaling has been greatly advanced by the development of synthetic analogs. mdpi.comresearchgate.net A primary challenge in studying these pathways is that natural cyclic nucleotides like cAMP and cGMP have low membrane permeability, preventing them from easily entering cells when applied externally. mdpi.com To overcome this, researchers have synthesized a multitude of analogs with modified structures. researchgate.netnih.gov
These modifications are designed to achieve several key objectives:
Increased Membrane Permeability : By adding lipophilic groups, such as in N6,O2'-dibutyryl-cAMP, analogs can more readily cross the cell membrane. researchgate.netnih.gov
Resistance to Degradation : Modifications, particularly at the phosphate group to create phosphorothioates (e.g., Rp-cAMPS), can make analogs resistant to hydrolysis by phosphodiesterases (PDEs), prolonging their intracellular action. researchgate.netnih.gov
Target Specificity : Structural changes to the base or sugar moiety can create analogs that selectively activate or inhibit specific downstream effectors. mdpi.comnih.gov For example, the Rp-diastereomers of adenosine 3',5'-cyclic monophosphorothioate (Rp-cAMPS) act as competitive inhibitors of PKA, allowing researchers to dissect PKA-dependent pathways. researchgate.netnih.gov
These "next generation" analogs have become indispensable tools for investigating biochemical and physiological signal transduction pathways, enabling the detailed study of protein kinases, Epac/GEF proteins, and ion channels. mdpi.comresearchgate.netnih.gov
Role in Cellular Signal Transduction and Regulation of Diverse Cellular Events
Methodologies for the Chemical and Biocatalytic Synthesis of Cyclic Nucleotide Analogues
The creation of diverse cyclic nucleotide analogs relies on sophisticated synthetic strategies, which can be broadly categorized into chemical and biocatalytic methods. rsc.orgtandfonline.com
Traditional chemical synthesis routes have been instrumental in producing a wide array of analogs. academie-sciences.fr These methods often require multiple steps involving the use of protecting groups to achieve the desired modifications on the nucleobase, sugar, or phosphate moieties. rsc.org A classic approach for forming the N-glycosidic bond is the Vorbrüggen glycosylation. rsc.org The crucial cyclization step to form the 3',5'-cyclic phosphate ring is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgnih.gov While powerful, these chemical syntheses can be complex and less environmentally sustainable. rsc.org
More recently, biocatalytic and chemoenzymatic synthesis have emerged as highly efficient and sustainable alternatives. rsc.orgtandfonline.com These approaches leverage the high stereo- and regioselectivity of enzymes to build nucleoside analogs, often in one-pot cascade reactions under mild conditions. academie-sciences.fr Enzymes from natural nucleotide salvage pathways, such as nucleoside phosphorylases and kinases, are frequently employed. rsc.orgacademie-sciences.fr Biocatalysis can simplify synthesis by reducing the need for protecting groups and multiple purification steps. nih.gov Integrated strategies that combine the strengths of chemical synthesis with the selectivity of biocatalysis are proving particularly powerful for accessing novel and complex nucleoside analogs. rsc.orgacs.org
| Synthesis Approach | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | Wide availability of starting materials, tolerance for diverse and extensive modifications. academie-sciences.fr | Often requires multi-step processes with protecting groups, can be less environmentally sustainable. rsc.org |
| Biocatalytic Synthesis | High stereo- and regioselectivity, mild reaction conditions, environmentally sustainable, can enable one-pot cascade reactions. rsc.orgacademie-sciences.fr | Substrate scope can be limited by enzyme specificity, potential thermodynamic constraints. academie-sciences.fr |
| Chemoenzymatic | Combines the flexibility of chemical methods with the precision of enzymes, enhancing overall synthesis efficiency. rsc.orgacademie-sciences.fr | Requires expertise across both chemical synthesis and molecular microbiology. tandfonline.com |
Theoretical Considerations for a Hypothetical Cyclic ara-CMP Analog
This compound is a hypothetical analog of the non-canonical cyclic nucleotide cCMP. It is structurally distinct from cCMP due to the presence of an arabinose sugar in place of the canonical ribose sugar. This single stereochemical change at the 2'-position of the sugar ring can have profound implications for its biological properties.
One of the primary motivations for designing cyclic prodrugs of nucleotide analogs is to improve their pharmacological properties. ontosight.aigoogle.com Linear ara-CMP, the 5'-monophosphate of the anticancer drug cytarabine (B982) (ara-C), is a charged molecule with poor cell membrane permeability. acs.orgnih.gov It relies on cellular kinases to be converted from the parent nucleoside, ara-C, within the cell. nih.govcaymanchem.com
The cyclization to form this compound would theoretically offer several advantages:
Altered Membrane Permeability : The cyclic phosphate ester masks some of the negative charge of the phosphate group, which could potentially enhance its ability to diffuse across the cell membrane compared to the linear monophosphate. acs.org Research into this compound suggests it possesses higher stability and a longer half-life than its non-cyclic counterpart, ara-CMP, which could lead to a more sustained therapeutic effect. ontosight.ai However, it is noteworthy that one early study found that a 2',5'-cyclic ara-CMP analog did not inhibit cell multiplication, whereas the linear forms did, suggesting that improved permeability does not always translate to biological activity, which may depend on efficient intracellular conversion to the active triphosphate form. aacrjournals.orgaacrjournals.org
Increased Intracellular Stability : The 3',5'-cyclic phosphodiester bond is a common feature of second messengers that confers resistance to non-specific phosphatases. While canonical cyclic nucleotides are degraded by specific PDEs, a novel analog like this compound might exhibit enhanced stability against these enzymes, prolonging its intracellular presence. researchgate.net The arabinose configuration could further hinder recognition and hydrolysis by PDEs that have evolved to recognize ribose-containing substrates.
As a structural analog of cCMP, a hypothetical this compound could be expected to interact with the same effector proteins that bind canonical cyclic nucleotides. However, the arabinose sugar would likely alter the nature of these interactions significantly.
Protein Kinases (PKA and PKG) : Research has shown that in addition to their primary activators (cAMP and cGMP), PKA and PKG can also be activated by the non-canonical nucleotides cCMP and cUMP, albeit with lower potency. nih.gov Therefore, it is plausible that this compound could bind to the cyclic nucleotide-binding domains of the regulatory subunits of PKA and PKG. The key question is whether it would act as an agonist (activator) or an antagonist (inhibitor). The inverted stereochemistry at the 2'-hydroxyl of the arabinose sugar would alter the three-dimensional shape of the molecule, potentially disrupting the key hydrogen bonds necessary for inducing the conformational change that leads to kinase activation. This could result in weaker binding, or it could lead to binding without activation, making this compound a competitive inhibitor.
Epac/GEF Proteins : Epac proteins are activated by the binding of cAMP to their regulatory cyclic nucleotide-binding domain (CNBD), which relieves an autoinhibitory conformation. ahajournals.orgmdpi.com This domain is structurally distinct from those in PKA, leading to different ligand specificities. Given that Epac is a key cAMP effector, a hypothetical this compound would be a candidate for interaction. Its structural similarity to cCMP (and by extension, cAMP) suggests it could fit into the binding pocket. The arabinose sugar could again influence whether this binding event successfully triggers the conformational change required for Rap1/2 activation, making this compound a potential modulator—either an activator or inhibitor—of Epac signaling. mdpi.com
Ion Channels (CNG/HCN) : Cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-modulated (HCN) channels are directly gated by the binding of cAMP and cGMP. mdpi.commdpi.com These channels are critical for sensory transduction and neuronal excitability. The development of specific analogs to probe these channels is an active area of research. mdpi.com A this compound molecule could theoretically interact with the CNBDs of these channels. The affinity and efficacy of this interaction would be highly dependent on how the arabinose conformation is accommodated within the binding site, potentially leading to altered channel gating properties.
: Challenges and Opportunities in the Design and Chemical Synthesis of Novel Cyclic Nucleoside Analogs
The pursuit of novel cyclic nucleoside analogs, such as this compound (1-beta-D-arabinofuranosylcytosine 3',5'-cyclic monophosphate), is a scientifically significant endeavor driven by the therapeutic potential of these compounds. However, their design and synthesis are fraught with challenges that require innovative chemical and biochemical strategies. This section explores the primary obstacles and promising opportunities in the creation of new cyclic nucleoside analogs, using the context of this compound to illustrate these points.
Challenges in the Design and Chemical Synthesis
Key challenges include:
Stereochemical Complexity: Introducing modifications to the sugar moiety, as seen in the arabinose of this compound, or to the phosphate backbone creates new stereochemical considerations that complicate the synthesis. nih.govacs.org The synthesis of nucleoside 3',5'-cyclic boranophosphorothioates, for example, results in P-chiral diastereomers that require separation. nih.govrsc.org
Phosphoramidite (B1245037) Chemistry Limitations: While standard for oligonucleotide synthesis, phosphoramidite chemistry faces hurdles in large-scale production due to the use of large volumes of hazardous solvents and limitations on batch size. nih.govacs.orgalfachemic.com The process is also prone to side reactions, which can lead to impurities and lower yields, especially with longer oligonucleotide chains. usp.org
Reactivity and Side Reactions: The inherent reactivity of the nucleoside components can lead to undesirable side reactions, such as depurination or phosphorylation at incorrect positions, which further complicates the synthesis and purification. umich.edu
Table 1: Key Challenges in the Chemical Synthesis of Cyclic Nucleoside Analogs
| Challenge | Description | Relevant Analogs/Context |
|---|---|---|
| Stereocontrol | Difficulty in controlling the stereochemistry at the sugar and phosphate moieties. | This compound, Nucleoside 3',5'-cyclic boranophosphorothioates nih.govacs.orgnih.govrsc.org |
| Protecting Groups | Extensive use of protecting groups leads to lower yields and increased synthetic steps. | General nucleoside analog synthesis nih.govacs.orgalfachemic.com |
| Scalability | Phosphoramidite chemistry is difficult and costly to scale up for manufacturing. | Therapeutic oligonucleotides nih.govacs.orgacs.org |
| Purification | Separation of the desired product from byproducts and isomers is often challenging. | General synthetic nucleotides umich.edu |
| Side Reactions | Unintended reactions can occur due to the reactivity of the nucleoside components. | General nucleoside synthesis umich.edu |
Opportunities in Design and Synthesis
Despite the challenges, significant opportunities exist to innovate in the design and synthesis of novel cyclic nucleoside analogs. These opportunities lie in both chemical and enzymatic approaches, as well as in the rational design of molecules with improved properties.
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis presents a powerful and sustainable alternative to purely chemical methods. chemrxiv.orgworktribe.com Enzymes can catalyze reactions with high regio- and chemoselectivity, often under mild conditions and without the need for extensive protecting groups. nih.govacs.orgumich.edu The use of promiscuous or engineered enzymes, such as nucleoside phosphorylases, can enable the synthesis of a diverse range of analogs. chemrxiv.orgworktribe.com For instance, cCMP synthesis can occur via the activity of adenylate cyclase isoform AC-VII, which exhibits catalytic efficiency toward CTP. vulcanchem.com Furthermore, chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, offer a promising path to complex molecules. worktribe.com
Novel Design Strategies: The design of conformationally locked nucleosides and carbobicyclic analogs that mimic the bioactive conformation of natural nucleosides is a promising strategy to enhance biological activity. acs.org Additionally, the development of prodrugs, where the phosphate group is masked with enzymatically labile protecting groups, can improve properties like lipophilicity and cellular uptake. researchgate.net The synthesis of nucleoside 3',5'-cyclic boranophosphorothioates, for example, has been explored to create analogs with increased lipophilicity for potential use as anticancer prodrugs. nih.govrsc.org
Streamlined Synthetic Methods: The development of one-pot synthesis procedures can significantly streamline the production of complex analogs. For example, a one-pot reaction has been successfully used to synthesize doubly P-modified chiral cyclic NMPs in good yields. rsc.org
Table 2: Opportunities in the Synthesis and Design of Cyclic Nucleoside Analogs
| Opportunity | Description | Examples/Approaches |
|---|---|---|
| Enzymatic Synthesis | Use of enzymes for regio- and stereoselective synthesis, reducing the need for protecting groups. | Nucleoside phosphorylases, adenylate cyclase chemrxiv.orgworktribe.comvulcanchem.com |
| Chemoenzymatic Approaches | Combining chemical and enzymatic steps to access complex and novel analogs. | Synthesis of modified core structures followed by chemical elaboration worktribe.com |
| Conformationally Restricted Analogs | Designing rigid analogs to lock the molecule in a bioactive conformation. | Carbobicyclic nucleoside analogs acs.org |
| Prodrug Strategies | Modifying the phosphate group to enhance pharmacological properties. | Nucleoside 3',5'-cyclic boranophosphorothioates, phosphate-masked triesters nih.govrsc.orgresearchgate.net |
| One-Pot Syntheses | Developing more efficient synthetic routes to reduce steps and improve yields. | Synthesis of doubly P-modified cyclic NMPs rsc.org |
The journey from a conceptual cyclic nucleoside analog to a viable therapeutic candidate is a testament to the ingenuity of medicinal and synthetic chemists. While the synthesis of molecules like this compound presents considerable hurdles, the expanding toolkit of enzymatic and chemical methods, coupled with rational design principles, continues to open new avenues for the discovery of potent and selective therapeutics.
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Uncharacterized ara-CMP Metabolic Intermediates and Enzymes
The metabolic pathway of Ara-C to its active triphosphate form, ara-CTP, involves several key enzymatic steps. Ara-C is first phosphorylated to ara-CMP by deoxycytidine kinase (dCK). mdpi.comresearchgate.net Subsequently, ara-CMP is converted to ara-CDP by cytidine (B196190) monophosphate kinase 1 (CMPK1) and finally to ara-CTP by nucleoside diphosphate (B83284) kinases (NDPKs). mdpi.comresearchgate.net However, the complete metabolic landscape of ara-CMP, including all potential intermediates and the full range of enzymes involved in its anabolic and catabolic pathways, remains to be fully elucidated.
Table 1: Key Enzymes in Ara-C Metabolism
| Enzyme | Function | Role in Ara-C Metabolism |
| Deoxycytidine kinase (dCK) | Phosphorylates deoxycytidine and its analogs. | Rate-limiting step in the activation of Ara-C to ara-CMP. mdpi.commdpi.comnih.gov |
| Cytidine monophosphate kinase 1 (CMPK1) | Converts cytidine monophosphate to diphosphate. | Phosphorylates ara-CMP to ara-CDP. mdpi.comresearchgate.net |
| Nucleoside diphosphate kinases (NDPKs) | Catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate to a nucleoside diphosphate. | Convert ara-CDP to the active ara-CTP. mdpi.com |
| Cytosolic 5'-nucleotidases (e.g., NT5C2) | Dephosphorylate nucleoside monophosphates. | Inactivate ara-CMP by converting it back to Ara-C. mdpi.comresearchgate.net |
| Cytidine deaminase (CDA) | Deaminates cytidine and its analogs. | Inactivates Ara-C by converting it to ara-uracil (ara-U). oncohemakey.com |
| dCMP deaminase | Deaminates deoxycytidylate. | Can potentially inactivate ara-CMP. oncohemakey.com |
| SAMHD1 | Deoxynucleoside triphosphate triphosphohydrolase. | Can hydrolyze ara-CTP, reducing its intracellular levels. |
Advanced Methodologies for Real-time Monitoring of Intracellular ara-CMP and Metabolite Dynamics
A deeper understanding of ara-CMP metabolism necessitates the development of advanced analytical techniques capable of real-time monitoring of its intracellular concentrations and the dynamics of its metabolites. Current methods often rely on endpoint assays, which provide a static snapshot of metabolite levels and may not capture the rapid fluctuations that occur in response to cellular events.
Future research should focus on developing and implementing novel methodologies, such as sophisticated mass spectrometry-based approaches and genetically encoded biosensors, to track the spatiotemporal dynamics of ara-CMP and its derivatives within living cells. These tools would provide invaluable insights into the kinetics of ara-CMP formation, its conversion to downstream metabolites, and its transport across cellular compartments. Real-time monitoring will be crucial for understanding how different cellular states and external stimuli influence the metabolic flux of ara-CMP.
Exploring Novel Regulatory Loops and Feedback Mechanisms Affecting ara-CMP Metabolism
The metabolism of ara-CMP is intricately regulated by a network of feedback mechanisms. For example, deoxycytidine triphosphate (dCTP), the natural counterpart of ara-CTP, is a known feedback inhibitor of dCK, the enzyme responsible for the initial phosphorylation of Ara-C. mdpi.com This creates a competitive environment where high levels of dCTP can limit the activation of Ara-C.
Future investigations should aim to uncover novel regulatory loops and feedback mechanisms that influence the entire metabolic cascade of ara-CMP. This includes exploring how the accumulation of ara-CMP or its downstream metabolites might regulate the activity of key metabolic enzymes, either through allosteric interactions or by influencing their expression levels. Understanding these regulatory networks is essential for predicting cellular responses to Ara-C and for designing strategies to overcome resistance mechanisms. For instance, high-dose Ara-C has been suggested to induce a significant increase in the AMP/ATP ratio, which could trigger AMP-activated protein kinase (AMPK) and subsequently influence cell cycle arrest. mdpi.com
Investigating the Role of Uncharacterized Enzymes and Transporters in ara-CMP Disposition and Cellular Response
The transport of Ara-C into cells is primarily mediated by nucleoside transporters like the solute carrier family 29 member 1 (SLC29A1). mdpi.comresearchgate.net However, the full complement of transporters involved in the influx and efflux of both Ara-C and its phosphorylated metabolites, including ara-CMP, is not completely understood. There may be as-yet-uncharacterized transporters that contribute to the cellular uptake and disposition of these compounds, thereby influencing their therapeutic efficacy.
Research is needed to identify and characterize these unknown transporters and enzymes. A comprehensive understanding of their substrate specificities, transport kinetics, and regulation will be critical. For example, the discovery of a novel efflux pump for ara-CMP could explain certain instances of drug resistance. Conversely, identifying an efficient influx transporter could open up new avenues for targeted drug delivery. The Haloacid dehalogenase (HAD)-like hydrolase superfamily, which contains many uncharacterized enzymes, has been shown to include members with phosphatase activity, some of which could potentially act on ara-CMP. researchgate.net
Understanding Synergistic Interactions with Emerging Therapeutic Modalities and Target Identification
The clinical efficacy of Ara-C is often enhanced when used in combination with other therapeutic agents. nih.gov Exploring the synergistic potential of cyclic ara-CMP with emerging therapeutic modalities is a promising area for future research. This includes investigating its interactions with targeted therapies, immunotherapies, and other novel treatment strategies.
Identifying the molecular targets that mediate these synergistic effects is a key objective. For instance, combining this compound with inhibitors of DNA repair pathways could potentiate its cytotoxic effects by preventing the removal of incorporated ara-CMP from the DNA. researchgate.net Similarly, combining it with agents that modulate the tumor microenvironment or enhance anti-tumor immune responses could lead to more durable clinical outcomes. tandfonline.com Research has shown that combining Ara-C with molecules like MNKI-8e, emodin, metformin, and niclosamide (B1684120) can induce synergistic cytotoxicity in chemoresistant leukemic cells. mdpi.comresearchgate.net
Deeper Mechanistic Understanding of Cellular Response to Replication Stress Induced by ara-CMP Incorporation
The incorporation of ara-CMP into DNA during replication is a primary mechanism of its cytotoxicity. This event acts as a chain terminator, stalling DNA synthesis and inducing replication stress. researchgate.netresearchgate.net While it is known that this leads to the activation of DNA damage response (DDR) pathways, a more profound mechanistic understanding of the cellular response to this specific type of replication stress is needed.
Future studies should focus on dissecting the signaling pathways that are activated following ara-CMP incorporation. This includes identifying the specific sensors, mediators, and effectors that are involved in detecting the stalled replication forks and initiating downstream responses such as cell cycle arrest and apoptosis. oncohemakey.commdpi.com It has been shown that the proofreading exonuclease activity of polymerase epsilon (Polε) plays a dominant role in removing misincorporated ara-CMP, and this process is facilitated by the alternative clamp loader CTF18. researchgate.netresearchgate.net Understanding how cells distinguish between and respond to different types of replication stress will be crucial for developing strategies to selectively kill cancer cells while sparing normal tissues. oncotarget.com
Design and Evaluation of "this compound" as a Distinct Compound with Potentially Unique Pharmacological Properties and Mechanistic Insights
This compound, as a distinct chemical entity, possesses a cyclic phosphate group attached to the 3' and 5' carbons of the sugar moiety. ontosight.ai This structural feature may confer unique pharmacological properties compared to its non-cyclic counterpart, ara-CMP. It has been suggested that this compound may have greater stability and a longer half-life, potentially leading to a more sustained therapeutic effect. ontosight.ai
Future research should focus on the systematic design and evaluation of this compound and its analogs. This involves synthesizing novel derivatives with modified structures to optimize their pharmacological profiles, including their cell permeability, metabolic stability, and target affinity. Investigating the precise mechanism of action of this compound is also paramount. While it is expected to interfere with DNA synthesis, its cyclic structure might lead to novel interactions with cellular components and distinct downstream signaling events. ontosight.ai Furthermore, exploring its potential immunomodulatory effects could open up new therapeutic applications beyond its direct cytotoxic activity. ontosight.ai
Q & A
Basic: What experimental approaches are recommended to assess the pharmacokinetic profile of Cyclic ara-CMP in preclinical models?
To evaluate parameters like absorption rate constants, elimination half-life (t1/2), and plasma concentration-time curves, use compartmental pharmacokinetic modeling with intravenous and oral administration routes. Key steps include:
- Sampling : Collect plasma at intervals (e.g., 0–48 hrs) to capture peak concentration (Cmax) and time to peak (Tmax).
- Analytical Methods : Employ HPLC or LC-MS/MS to quantify this compound and its metabolites (e.g., ara-C, ara-U).
- Comparative Analysis : Contrast results with analogs like N4-palmitoyl-ara-C to identify metabolic stability differences. Evidence shows this compound exhibits prolonged Tmax and t1/2 due to slow gastrointestinal absorption and strong plasma protein binding .
Basic: How does this compound incorporation into DNA affect replication fidelity in vitro?
Use primer extension assays with Polε (WT and exonuclease-deficient variants) to quantify incorporation efficiency and proofreading activity. Key findings:
- Incorporation Efficiency : Polε incorporates Ara-CTP (this compound triphosphate) at rates comparable to dCTP, even at low concentrations (0.01–1 μM).
- Proofreading Impact : Polε’s exonuclease eliminates ~80% of Ara-CMP mispairs, but residual Ara-CMP blocks subsequent nucleotide addition (e.g., dTTP), causing replication delays. This is validated via γH2AX foci formation assays .
Advanced: How can researchers resolve contradictions in metabolic data between this compound and its analogs (e.g., Na-behenoyl-ara-C)?
Address discrepancies through comparative metabolic profiling :
- Urinary Excretion : this compound is undetectable in urine due to high lipophilicity, unlike hydrophilic analogs. Use radiolabeled tracers (e.g., <sup>14</sup>C) to track excretion pathways.
- CSF Penetration : Despite lipophilicity, this compound fails to cross the blood-brain barrier, likely due to protein binding. Compare CSF/plasma ratios with N4-palmitoyl-ara-C using microdialysis .
- Metabolite Ratios : Quantify ara-U/drug ratios to assess deamination rates. This compound’s lower ratio suggests slower conversion to ara-U, impacting cytotoxicity .
Advanced: What methodologies are suitable for studying replication stress induced by this compound in transformed cells?
Combine single-molecule DNA fiber assays and γH2AX immunofluorescence :
- DNA Fiber Assays : Measure replication fork progression in cells treated with this compound. Delays >50% indicate fork stalling.
- γH2AX Foci : Pulse-chase experiments (e.g., 6-hr exposure followed by 21-hr recovery) reveal replication stress during the second cell cycle, linked to residual Ara-CMP in genomic DNA.
- Polε-Deficient Models : Use POLE1<sup>exo-/-</sup> cells to isolate exonuclease-dependent repair mechanisms. These models show hypersensitivity to this compound, confirming Polε’s role in tolerance .
Advanced: How can researchers address challenges in translating in vitro this compound efficacy to in vivo tumor models?
Adopt pharmacodynamic-pharmacokinetic (PD-PK) integration :
- Dose Optimization : Align in vitro IC50 values (e.g., 0.1–1 μM) with achievable plasma concentrations in vivo. Adjust for protein binding using equilibrium dialysis.
- Tissue Distribution Studies : Use autoradiography or MALDI imaging to map drug penetration in tumors versus normal tissues.
- Red Blood Cell (RBC) Parameters : Monitor hemoglobin and hematocrit changes to assess myelosuppression, a common limitation of ara-C derivatives .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Apply non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. For replication stress
- ANOVA with Tukey’s Test : Compare γH2AX foci counts across treatment groups (e.g., Polε WT vs. exo-/-).
- Survival Analysis : Use Kaplan-Meier curves to evaluate long-term cytotoxicity in xenograft models .
Advanced: How to design studies reconciling this compound’s chain-terminating activity with its genomic incorporation?
Employ click chemistry-based sequencing :
- Azide-Labeled Analogs : Incorporate azide-modified this compound into DNA, then tag with biotin for pull-down and sequencing (e.g., PacBio SMRT).
- Replication Restart Assays : Measure Okazaki fragment synthesis in the presence/absence of TLS polymerases (e.g., Polη). TLS-deficient cells show hypersensitivity, indicating fork rescue mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
